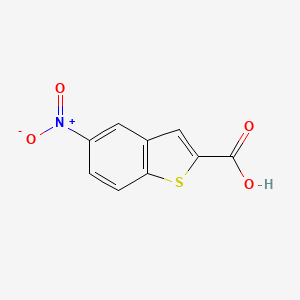

5-Nitro-1-benzothiophene-2-carboxylic acid

説明

Significance of the Benzothiophene (B83047) Scaffold in Contemporary Chemical Biology and Medicinal Chemistry

The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in the fields of medicinal chemistry and chemical biology. researchgate.net, rsc.org Its structural versatility and unique chemical properties have made it a cornerstone in the development of numerous therapeutic agents. researchgate.net, nih.gov Benzothiophene derivatives are integral to a wide array of clinically used drugs, demonstrating the scaffold's importance in drug design and discovery. nih.gov

The significance of the benzothiophene core is highlighted by its presence in a variety of pharmaceuticals with diverse applications. rsc.orgijpsjournal.com Notable examples include:

Raloxifene : A selective estrogen receptor modulator (SERM) used in the treatment and prevention of osteoporosis in postmenopausal women. researchgate.netmalayajournal.org

Zileuton : A 5-lipoxygenase inhibitor used for the management of asthma. researchgate.netmalayajournal.org

Sertaconazole : An antifungal agent used to treat skin infections. rsc.orgmalayajournal.org

Benocyclidine (BTCP) : A potent and selective dopamine (B1211576) reuptake inhibitor. rsc.org

The widespread biological activities associated with benzothiophene derivatives have generated significant interest among medicinal chemists. nih.gov These compounds have been shown to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-cancer, anti-inflammatory, antioxidant, anti-tubercular, anti-diabetic, and anti-convulsant properties. researchgate.netnih.govnih.govbenthamdirect.com This wide range of bioactivity underscores the scaffold's value as a template for designing novel therapeutic agents targeting various diseases. numberanalytics.com The ongoing exploration of benzothiophene derivatives continues to yield new lead molecules for drug development. researchgate.netnih.gov

Interactive Table: Examples of Benzothiophene-Based Pharmaceuticals

| Drug Name | Therapeutic Application |

| Raloxifene | Osteoporosis treatment and prevention researchgate.netmalayajournal.org |

| Zileuton | Asthma treatment researchgate.netmalayajournal.org |

| Sertaconazole | Antifungal agent rsc.orgmalayajournal.org |

| Benocyclidine (BTCP) | Dopamine reuptake inhibitor rsc.org |

Overview of 5-Nitro-1-benzothiophene-2-carboxylic Acid as a Central Synthetic Intermediate and Investigative Target

This compound is a key derivative of the benzothiophene scaffold, primarily valued as a versatile synthetic intermediate in organic chemistry. chemicalbook.com Its structure, featuring a carboxylic acid group at the 2-position and a nitro group at the 5-position, provides two reactive sites for further chemical modification. The nitro group, in particular, can impart electrophilic characteristics to the molecule, making it a candidate for various reactions like nucleophilic substitutions. cymitquimica.com

The principal application of this compound is as a precursor for the synthesis of more complex molecules. For instance, it is used in the preparation of 5-Nitro-1-benzothiophene-2-carbonyl chloride. chemicalbook.com This reaction typically involves treating the carboxylic acid with a chlorinating agent like thionyl chloride, converting the carboxylic acid into a more reactive acyl chloride, which can then be used in subsequent synthetic steps. chemicalbook.com This acyl chloride is a building block for creating amides, esters, and other derivatives, which are often explored for their potential biological activities. The synthesis of various benzothiophene acylhydrazones, for example, starts from related benzothiophene-2-carboxylic acids and has led to compounds with antimicrobial properties. nih.gov

While its primary role is that of a building block, the compound itself and its simple esters, such as Ethyl 5-nitro-1-benzothiophene-2-carboxylate, are subjects of study in synthetic and medicinal chemistry. cymitquimica.comacs.org These investigations lay the groundwork for developing new synthetic methodologies and exploring the potential applications of the resulting functionalized benzothiophene derivatives in areas like materials science and pharmaceuticals. cymitquimica.comnumberanalytics.com

Interactive Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅NO₄S nih.gov |

| Molecular Weight | 223.21 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 6345-55-7 nih.gov |

| Appearance | Powder |

| Melting Point | 185-189 °C (for the related 5-Nitro-2-furoic acid) |

Note: Specific physical property data for the title compound is limited; related compound data is provided for context.

Historical Development and Evolution of Research Pertaining to this compound and Related Structures

Research into benzothiophene and its derivatives has a history stretching back to at least the mid-20th century, with early studies focusing on fundamental reactions and properties. acs.org The discovery of the parent compound, benzothiophene, is rooted in the early 20th century, initially identified as a component of petroleum-related deposits like lignite (B1179625) tar. numberanalytics.comwikipedia.org

Early synthetic chemistry involving benzothiophenes explored fundamental transformations such as nitration. A 1971 study re-examined the nitration of benzothiophene-2-carboxylic acid under various conditions, finding that a mixture of nitro-isomers was produced, including substitution at the 4-, 6-, and 7-positions. rsc.org This foundational work highlights the challenges and outcomes of electrophilic substitution on the benzothiophene ring system, providing a historical context for the synthesis of specific isomers like this compound.

The evolution of synthetic methods has been significant. While traditional routes often required harsh conditions, modern organic chemistry has introduced more efficient and sustainable approaches. numberanalytics.com The development of transition metal-catalyzed cross-coupling reactions, for instance, has revolutionized the synthesis of functionalized benzothiophenes, allowing for more precise and versatile construction of these molecules. nih.govbenthamdirect.comnumberanalytics.com This progression from classical nitration and cyclization reactions to sophisticated catalytic methods reflects the broader advancements in synthetic chemistry. The continued interest in these compounds is driven by the discovery of their wide-ranging biological activities and their applications as building blocks for pharmaceuticals and advanced materials, such as organic semiconductors. researchgate.netnumberanalytics.com

Structure

3D Structure

特性

IUPAC Name |

5-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4S/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSMHACHDULBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286042 | |

| Record name | 5-nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-55-7 | |

| Record name | 6345-55-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Nitro 1 Benzothiophene 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the 5-Nitro-1-benzothiophene-2-carboxylic Acid Core Structure

The formation of the fundamental this compound structure is achieved through several established synthetic strategies. These routes include multi-step sequences starting from simple precursors, cyclization reactions to form the heterocyclic ring system, and regioselective nitration to introduce the nitro group.

The synthesis of the target compound often begins with commercially available or readily prepared starting materials that undergo a series of chemical transformations. A common approach involves the use of substituted thiophenols or benzenes which are elaborated over several steps. For instance, a synthetic sequence might start with a substituted acetophenone (B1666503) which is converted to a thioether intermediate before cyclization and subsequent functional group manipulations. mit.edu Continuous-flow synthesis has also been employed for the preparation of related nitro-benzothiophene structures, such as ethyl 5-nitro-1-benzothiophene-2-carboxylate, starting from precursors like 2-fluoro-5-nitroacetophenone and ethyl thioglycolate. researchgate.net This highlights the adaptability of multi-step syntheses to modern chemical manufacturing technologies.

The construction of the benzothiophene (B83047) ring is a pivotal step in the synthesis. A frequently used methodology is the intramolecular cyclization of ortho-substituted benzene (B151609) derivatives. One such approach is the electrophilic cyclization of o-alkynyl aryl thioethers. nih.gov This reaction can be promoted by various electrophilic reagents, including iodine, bromine, or acids like perchloric acid, leading to the formation of the fused ring system. nih.gov Another strategy involves the reaction of o-halo alkynyl benzenes with a sulfur source, such as sodium sulfide (B99878) or thiourea, to construct the thiophene (B33073) portion of the molecule. nih.gov These cyclization strategies are versatile and allow for the introduction of various substituents on the benzothiophene core.

The introduction of the nitro group at the 5-position is typically achieved through electrophilic nitration of the pre-formed benzo[b]thiophene-2-carboxylic acid. The conditions for this reaction must be carefully controlled to achieve the desired regioselectivity. Research has shown that nitrating benzo[b]thiophene-2-carboxylic acid with a mixture of nitric acid and sulfuric acid or acetic acid can lead to a mixture of isomers, including the 3-, 4-, 5-, 6-, and 7-nitro derivatives. rsc.orgrsc.org The distribution of these products is highly dependent on the reaction conditions, such as temperature and the specific nitrating agent used. rsc.org For example, nitration in sulfuric acid and acetic acid at 60°C yields a different isomer ratio compared to nitration in acetic acid and acetic anhydride (B1165640) at 0°C. rsc.org The 3-nitro isomer is often a significant product, but careful optimization can favor the formation of the desired 5-nitro isomer. rsc.org

| Nitrating Agent | Conditions | Major Products | Reference |

| HNO₃ / H₂SO₄ / Acetic Acid | 60°C | Mixture of 3-, 4-, 5-, 6-, 7-nitro isomers | rsc.org |

| HNO₃ / Acetic Anhydride / Acetic Acid | 0°C | Mixture of 3-, 4-, 5-, 6-, 7-nitro isomers | rsc.org |

| KNO₃ / H₂SO₄ | Cold | Substitution at 4-, 5-, 6-, 7-positions | rsc.org |

Synthesis of Chemically Modified Analogues Derived from this compound

Once this compound is obtained, the carboxylic acid group serves as a versatile handle for the synthesis of a wide array of derivatives, including esters, amides, and hydrazides. These transformations expand the chemical space and allow for the fine-tuning of the molecule's properties.

Esterification of the carboxylic acid is a common derivatization reaction. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as ethanol (B145695) to produce the ethyl ester) in the presence of an acid catalyst (e.g., sulfuric acid), is a widely used method. masterorganicchemistry.com This is an equilibrium-driven reaction, and using the alcohol as the solvent can help to drive the reaction towards the ester product. masterorganicchemistry.com Alternative, milder methods using coupling reagents or ion-exchange resins like Dowex H+ can also be employed for efficient esterification. nih.gov The synthesis of ethyl 5-nitro-1-benzothiophene-2-carboxylate has been specifically reported through multistep flow chemistry. researchgate.net

| Esterification Method | Reagents | Key Features | Reference |

| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; alcohol often used in excess. | masterorganicchemistry.com |

| Dowex H+ Resin | Carboxylic Acid, Alcohol, Dowex H+ | Environmentally friendly, reusable catalyst. | nih.gov |

| Flow Chemistry | 2-fluoro-5-nitroacetophenone, Ethyl Thioglycolate, DIPEA | Continuous process, suitable for scale-up. | researchgate.net |

The carboxylic acid can be readily converted to amides and hydrazides, which are important functional groups in medicinal chemistry. The synthesis of these derivatives typically proceeds through the activation of the carboxylic acid. A common method involves converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride. chemicalbook.comsphinxsai.com This intermediate, 5-nitro-1-benzothiophene-2-carbonyl chloride, can then be reacted with a desired amine or hydrazine (B178648) to yield the corresponding amide or hydrazide. chemicalbook.comsphinxsai.com The reaction with hydrazine hydrate (B1144303) is the standard method for preparing carbohydrazides from the corresponding acid or its ester. hhu.derjptonline.org Direct conversion of carboxylic acids to amides can also be achieved using various coupling reagents or catalysts that avoid the need for isolating the acid chloride. nih.goviajpr.com Hydrazide-hydrazones, another class of derivatives, can be synthesized from the hydrazide by reaction with aldehydes. nih.govresearchgate.net

| Derivative | Synthetic Method | Key Reagents | Reference |

| Amide | Via Acid Chloride | 1. Thionyl chloride; 2. Amine | chemicalbook.comsphinxsai.com |

| Amide | Direct Coupling | Carboxylic Acid, Amine, Activating Agent (e.g., PNT) | iajpr.com |

| Hydrazide | Via Acid Chloride | 1. Thionyl chloride; 2. Hydrazine hydrate | chemicalbook.comrjptonline.org |

| Hydrazide | From Ester | Ester, Hydrazine hydrate | hhu.de |

Strategies for Introducing Diverse Substituents for Research Purposes

The structural modification of this compound is essential for creating libraries of compounds for structure-activity relationship (SAR) studies. The primary strategies for introducing chemical diversity revolve around the three key functional regions of the molecule: the carboxylic acid group, the nitro group, and the aromatic backbone.

Modification of the Carboxylic Acid Group

The most direct and widely utilized strategy for diversification is the modification of the carboxyl group at the 2-position. This group can be readily converted into more reactive intermediates, such as acyl chlorides, which serve as versatile precursors for a variety of derivatives. The reaction of this compound with thionyl chloride (SOCl₂) efficiently produces 5-nitro-1-benzothiophene-2-carbonyl chloride. chemicalbook.com This activated intermediate is not typically isolated and is used directly in subsequent reactions with nucleophiles to generate a broad spectrum of amides and esters. chemicalbook.comlibretexts.org

The synthesis of amide derivatives is a common objective, given the prevalence of the amide bond in biologically active molecules. uow.edu.au By reacting the acyl chloride with a diverse range of primary and secondary amines, a library of N-substituted carboxamides can be generated. uow.edu.au This approach allows for the systematic variation of steric and electronic properties of the substituent, which is crucial for probing interactions with biological targets. Similarly, reaction with various alcohols and phenols yields the corresponding esters. cymitquimica.comresearchgate.net

Table 1: Examples of Derivatives Synthesized from the Carboxylic Acid Group This table is interactive. Sort by Derivative Type or Reactant.

| Derivative Type | General Structure | Reactant | Reference |

|---|---|---|---|

| Amide | R¹R²NH | Primary/Secondary Amine | uow.edu.au |

| Ester | R-OH | Alcohol/Phenol | cymitquimica.com |

| Hydrazide | N₂H₄ | Hydrazine Hydrate | researchgate.net |

Functionalization via the Nitro Group

The nitro group at the 5-position is another key handle for introducing structural diversity. While it is strongly electron-withdrawing, it can be chemically transformed to introduce new functionalities. A primary strategy involves the reduction of the nitro group to an amine (–NH₂). This transformation creates a nucleophilic center on the benzene ring, opening up a plethora of subsequent derivatization possibilities. The resulting 5-amino-1-benzothiophene-2-carboxylic acid can undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt (–N₂⁺), which is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., –OH, –F, –Cl, –Br, –I, –CN) via Sandmeyer or related reactions.

Furthermore, the electron-deficient nature of the aromatic ring due to the nitro group makes it susceptible to nucleophilic aromatic substitution (SNAr), potentially allowing for the direct replacement of other leaving groups on the ring, although this is less commonly reported for this specific scaffold. cymitquimica.com

Derivatization of Related Intermediates

In some synthetic routes, diversity is introduced starting from a closely related precursor, the 5-nitro-1-benzothiophene-2-carbaldehyde. This aldehyde can be reacted with various amines to form Schiff bases or with hydrazines to yield hydrazones. researchgate.net These products can be final targets themselves or can act as intermediates for more complex heterocyclic structures through cyclocondensation reactions. researchgate.net For instance, the reaction of Schiff bases with thioglycolic acid can afford thiazolidin-4-one derivatives. researchgate.net

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis has provided powerful tools for the construction and functionalization of complex molecules like this compound and its derivatives. These advanced strategies often rely on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry. For benzothiophene derivatives, it offers multiple avenues for C-C and C-N bond formation.

Denitrative Cross-Coupling: A groundbreaking recent development is the use of nitroarenes as electrophiles in cross-coupling reactions. nih.gov This advanced strategy involves the challenging oxidative addition of a palladium(0) catalyst into the Ar–NO₂ bond. nih.govnih.gov Using specialized phosphine (B1218219) ligands, such as BrettPhos, the nitro group on the benzothiophene ring can be directly replaced by aryl, alkyl, or amino groups through Suzuki-Miyaura or Buchwald-Hartwig couplings, respectively. nih.gov This method provides a novel and powerful way to functionalize the 5-position, bypassing the traditional reduction-diazotization sequence. nih.gov

C-H Functionalization: Another advanced approach is the direct functionalization of C-H bonds. Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed to couple heterocycles like benzothiazoles with thiophenes. rsc.orgresearchgate.net This type of methodology, while not yet specifically reported for this compound, represents a state-of-the-art strategy for forging new C-C bonds without the need for pre-functionalized starting materials (e.g., halides or boronic acids).

Domino and Radical Reactions

Advanced synthetic strategies also include the development of highly efficient one-pot or domino reactions to rapidly build molecular complexity. For example, an efficient domino reaction has been reported for the synthesis of 3-amino-2-formyl-5-nitro-1-benzothiophene, which serves as a versatile building block for a library of fused heterocyclic systems. nih.gov

Radical chemistry also offers novel pathways. Free radical cyclization reactions, for instance, have been used to construct fused ring systems based on a benzo[b]thiophene amide core, creating more conformationally restricted analogues for biological evaluation. uow.edu.au

Table 2: Overview of Advanced Catalytic Approaches This table is interactive. Sort by Strategy or Catalyst System.

| Strategy | Description | Typical Catalyst System | Reference |

|---|---|---|---|

| Denitrative Suzuki Coupling | C-C bond formation by replacing the Ar-NO₂ group with an aryl/vinyl group. | Palladium / BrettPhos | nih.gov |

| Denitrative Buchwald-Hartwig Amination | C-N bond formation by replacing the Ar-NO₂ group with an amine. | Palladium / BrettPhos | nih.gov |

| Oxidative C-H/C-H Coupling | Direct coupling of two C-H bonds from different aromatic rings. | Palladium Acetate / Oxidant | rsc.orgresearchgate.net |

| Radical Cyclization | Formation of fused rings via intramolecular radical addition. | Tributyltin Hydride / AIBN | uow.edu.au |

These advanced methods significantly expand the synthetic toolbox, enabling the creation of novel this compound derivatives that would be difficult to access through traditional means.

Structure Activity Relationship Sar Studies of 5 Nitro 1 Benzothiophene 2 Carboxylic Acid Derivatives

Principles Guiding the Rational Design of Analogues for Modulated Biological Activities

The rational design of drugs is a systematic approach that utilizes a detailed understanding of molecular structures and interactions to create compounds with desired biological activities. youtube.com For derivatives of 5-Nitro-1-benzothiophene-2-carboxylic acid, this process is guided by several key principles centered on its core components: the benzothiophene (B83047) nucleus, the carboxylic acid group at position 2, and the nitro group at position 5.

Modification of the Benzothiophene Scaffold: The benzothiophene skeleton is a privileged structure that provides a foundational framework for interaction with biological targets. researchgate.net The design of analogues often involves incorporating specific substitutions at strategic positions on this scaffold to enhance potency and selectivity. nih.gov This approach leverages the structural similarities between the benzothiophene core and the active sites of various enzymes and receptors. researchgate.net

Functionalization of the Carboxylic Acid Group: The carboxylic acid moiety at the C-2 position is a critical site for modification. It can form hydrogen bonds and is often involved in key interactions with biological targets. researchgate.net A common strategy in analogue design is the derivatization of this group into esters, amides, or more complex functionalities like acylhydrazones. This can modulate the compound's physicochemical properties, such as lipophilicity and membrane permeability, and introduce new interaction points with a target receptor. For example, converting the carboxylic acid to a carbohydrazide (B1668358) allows for the subsequent formation of acylhydrazones, which have shown significant antimicrobial activity. mdpi.com

Bioisosteric Replacement and Substituent Effects: Another guiding principle is the use of bioisosteres and the introduction of various substituents. The nitro group at the C-5 position is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. Rational design may involve replacing this group with other electron-withdrawing or electron-donating groups to fine-tune the electronic character and, consequently, the biological activity. Additionally, introducing substituents like halogens (e.g., chlorine, fluorine) or alkyl groups at other available positions on the benzene (B151609) ring can alter the molecule's size, shape, and lipophilicity, leading to modulated pharmacological effects. mdpi.com

Impact of Positional Isomerism and Substituent Effects on Bioactivity (e.g., 4-nitro, 6-nitro isomers)

Positional isomerism, which involves placing substituents at different positions on a molecular scaffold, is a critical factor that can dramatically alter the pharmacological profile of a drug candidate. nih.gov The specific location of a functional group can influence the molecule's electronic distribution, steric hindrance, and ability to bind to a target, thereby affecting its bioactivity and potency. nih.govnih.gov

In the context of nitro-substituted benzothiophene-2-carboxylic acids, the position of the nitro group on the benzene ring is a key determinant of the compound's biological effects. While direct, side-by-side comparative studies detailing the specific activities of the 4-nitro, 5-nitro, and 6-nitro isomers of 1-benzothiophene-2-carboxylic acid are not extensively detailed in the available literature, structure-activity relationship studies on related heterocyclic systems provide strong evidence for the importance of this structural feature.

Research on other fused benzazole heterocyclic compounds has shown that the presence of an electron-withdrawing group, such as a nitro moiety, at position 5 significantly enhances antimicrobial potency. esisresearch.org For instance, a nitro group at the 5-position of the fused heterocyclic system was found to result in a twofold increase in potency against E. coli. esisresearch.org Furthermore, studies on other nitro-substituted heterocycles have demonstrated that the position of the nitro group has a significant effect on antibacterial activity. nih.gov

These findings underscore a fundamental principle in medicinal chemistry: even minor changes in the location of a substituent can lead to profound differences in biological function. The electronic effects of a 5-nitro group, for example, would differ from those of a 4-nitro or 6-nitro group, altering the molecule's interaction with a biological target. Therefore, the 5-nitro substitution on the 1-benzothiophene-2-carboxylic acid scaffold is not arbitrary but is a specific structural feature that likely confers a distinct and potent activity profile compared to its other positional isomers.

Elucidation of Pharmacological Potency and Selectivity Based on Structural Variations

Structural modifications to the this compound scaffold have a profound impact on pharmacological potency and selectivity. By systematically altering different parts of the molecule, researchers can fine-tune its activity against specific biological targets, such as bacteria or enzymes like cholinesterases.

One highly effective strategy involves the modification of the carboxylic acid group at the C-2 position. By converting this acid into a carbohydrazide and subsequently reacting it with various aldehydes, a series of acylhydrazone derivatives can be synthesized. This structural variation has proven particularly effective in the development of potent antimicrobial agents. For example, the synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, a derivative where the benzene ring is substituted with a chlorine atom at position 6 and the acylhydrazone moiety features a pyridine (B92270) ring, resulted in a compound with a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com

The table below illustrates the impact of these structural variations on antibacterial activity against a reference S. aureus strain.

| Compound | Substitution at C-6 | Acylhydrazone Moiety | MIC (µg/mL) vs. S. aureus ATCC 29213 |

|---|---|---|---|

| I.a | -H | Benzaldehyde | > 128 |

| I.f | -H | 3-Hydroxybenzaldehyde | 32 |

| II.a | -Cl | Benzaldehyde | 32 |

| II.b | -Cl | Pyridine-2-carbaldehyde | 4 |

| III.b | -F | Pyridine-2-carbaldehyde | 8 |

Data sourced from Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. mdpi.com

Further modifications, such as creating benzothiophene-chalcone hybrids, have been explored to target other biological systems. These studies reveal interesting structure-activity relationships for enzyme inhibition. For example, testing benzothiophene derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases, showed that specific substitutions could confer high selectivity. The introduction of an amino group at the para position of a phenyl ring attached to the benzothiophene core led to selective inhibition of BChE. nih.gov This demonstrates that structural variations can be tailored not only to enhance potency but also to achieve selectivity between closely related biological targets.

Investigative Biological Activities and Pharmacological Potential

Anti-inflammatory and Anti-nociceptive Effects

There is no direct scientific evidence available from the search results to suggest that 5-Nitro-1-benzothiophene-2-carboxylic acid has been investigated for or possesses intrinsic anti-inflammatory or anti-nociceptive properties. Research in this area has focused on derivatives synthesized from this compound. For instance, studies have converted this compound into corresponding hydrazides, azides, and semicarbazides. nih.govresearchgate.net These resulting derivatives, not the parent acid, were subsequently tested and showed anti-inflammatory and analgesic activities. nih.gov

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antitubercular)

Direct studies on the antimicrobial effects of this compound are not found in the provided research. Its primary role in this field is as a precursor molecule. Notably, it has been used as a commercially available reagent to synthesize a novel inhibitor of Streptococcus mutans glucosyltransferase (GtfC). google.comresearchgate.netnih.gov This enzyme is a key virulence factor in the formation of dental plaque and caries. The final synthesized compound, not this compound itself, demonstrated the ability to inhibit biofilm formation, highlighting its utility in developing potential anti-caries agents. researchgate.netnih.gov

Studies on Antidiabetic Activity

There are no research findings indicating that this compound has been specifically tested for antidiabetic properties. The broader class of benzothiophene (B83047) derivatives has been explored for this purpose, but data on this particular nitro-substituted carboxylic acid is absent. google.com

Investigations into Anticonvulsant Activities

No investigations into the potential anticonvulsant activities of this compound were found in the reviewed literature.

Other Explored Biological Activities (e.g., Antileishmanial, COX-1/2 and 5-LOX Inhibition, Neuroprotection)

Direct pharmacological data regarding other biological activities such as antileishmanial effects, neuroprotection, or specific enzyme inhibition (like COX-1/2 and 5-LOX) for this compound is not available in the search results. While patents may associate the compound with broad therapeutic areas like anti-inflammatory agents, specific data on its activity as a COX/LOX inhibitor is lacking. google.com Its application is consistently shown to be in the synthesis of other molecules, such as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, rather than as an active agent itself. chemogenicsbiopharma.com

Molecular Mechanisms of Action and Biological Target Interactions

Enzyme Inhibition and Modulation Studies (e.g., Cyclooxygenases, Lipoxygenases)

While direct studies on the inhibitory activity of 5-Nitro-1-benzothiophene-2-carboxylic acid against cyclooxygenases (COX) and lipoxygenases (LOX) are not extensively documented, research on structurally related benzothiophene (B83047) derivatives suggests a potential for such activity. The benzothiophene scaffold is recognized for its role in the development of anti-inflammatory agents, with some derivatives showing dual inhibition of COX and 5-LOX pathways. nih.gov

For instance, certain benzothiophene derivatives have been synthesized and evaluated as dual inhibitors of COX-1/2 and 5-LOX. nih.gov These studies indicate that the benzothiophene core can be a key pharmacophore for interacting with the active sites of these enzymes. The anti-inflammatory effects of these compounds are often attributed to their ability to block the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. d-nb.info

Furthermore, a series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have been prepared and shown to possess dual 5-LOX/COX inhibitory activity, with some compounds exhibiting submicromolar IC50 values. nih.gov This highlights the potential of the benzothiophene-2-carboxylic acid moiety to interact with these enzymes. The specific impact of the 5-nitro group on this activity remains to be fully elucidated, but it is known that the electronic properties of substituents on the benzothiophene ring can significantly influence their biological activity. nih.govresearchgate.net

| Compound Series | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Benzothiophene derivatives | COX-1/2 and 5-LOX | Exhibited significant in vitro COX-2 inhibition and in vitro LOX inhibitory activity. | nih.gov |

| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives | 5-LOX/COX | Showed promising in vitro activity as dual 5-LOX/COX inhibitors with submicromolar IC50 values. | nih.gov |

Receptor Binding and Receptor Agonism/Antagonism Investigations

Currently, there is a lack of specific research data on the receptor binding profile of this compound. Investigations into its potential agonistic or antagonistic effects on various receptors have not been reported in the available scientific literature.

Elucidation of Interactions with Specific Biomolecules (e.g., Proteins, DNA, BRCA-1)

Theoretical studies have provided insights into the potential interactions of thiophene (B33073) derivatives with specific proteins, such as the breast cancer susceptibility gene 1 (BRCA-1). In a docking model study, the interaction of several thiophene analogs with the 3pxb protein of BRCA-1 was evaluated. Among the compounds studied, 3-Nitrobenzo(b)thiophene, a close structural analog of this compound, was included.

The study revealed that these thiophene derivatives could interact with various amino acid residues on the surface of the 3pxb protein. The binding affinity and the specific interactions are influenced by the chemical characteristics of each compound. For 3-Nitrobenzo(b)thiophene, a specific binding energy and inhibition constant (Ki) were calculated, suggesting a potential to inhibit the biological activity of BRCA-1.

| Compound | Biomolecule | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues |

|---|---|---|---|---|

| 3-Nitrobenzo(b)thiophene | BRCA-1 (3pxb protein) | -6.43 | 2.81 | Not specified in detail |

There is currently no available information regarding the direct interaction of this compound with DNA.

Characterization of Molecular Interactions: Electrophilic Attack, Hydrogen Bonding, and Hydrophobic Effects

The molecular structure of this compound allows for various types of non-covalent interactions that are crucial for its biological activity. The stability of the crystalline structure of the related compound, 1-benzothiophene-2-carboxylic acid, has been shown to arise from O-H···O, C-H···O, and S-H···O hydrogen bonding interactions. nih.gov The carboxylic acid group is a key player in forming these hydrogen bonds. nih.gov

The presence of the nitro group at the 5-position significantly influences the electronic properties of the benzothiophene ring system. The nitro group is a strong electron-withdrawing moiety, which can make the aromatic ring more susceptible to nucleophilic attack, a form of electrophilic interaction from the perspective of a biological nucleophile attacking the compound. nih.govresearchgate.net This electronic modification can also modulate the strength of hydrogen bonds and hydrophobic interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental in computational chemistry for determining the intrinsic properties of a molecule. These methods can elucidate the three-dimensional structure, electron distribution, and orbital energies, which are crucial for understanding the molecule's reactivity and stability.

Application of Density Functional Theory (DFT) for Structural and Electronic Characterization

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of chemical compounds with high accuracy. mdpi.com This approach would typically be used to calculate the optimized molecular structure of 5-Nitro-1-benzothiophene-2-carboxylic acid, providing precise data on bond lengths, bond angles, and dihedral angles. Such calculations for the related molecule, 1-benzothiophene-2-carboxylic acid, have been performed using the B3LYP/6-311++G(d,p) basis set to determine its ground state energy and dipole moment. nih.gov

A similar DFT study on this compound would reveal how the presence of the electron-withdrawing nitro (-NO₂) group at the C5 position influences the geometry and electronic charge distribution of the benzothiophene (B83047) ring system and the carboxylic acid functional group. However, specific published DFT calculations detailing these parameters for this compound could not be identified in a comprehensive literature search.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. wikipedia.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

An analysis for this compound would involve calculating the energies of these orbitals and mapping their electron density distribution. This would identify the nucleophilic (electron-rich) and electrophilic (electron-poor) sites on the molecule. For instance, studies on related thiophene (B33073) carboxylic acid derivatives have used HOMO-LUMO analysis to explain charge transfer interactions within the molecule. iosrjournals.org Despite the utility of this analysis, specific values for the HOMO-LUMO energies and the resulting reactivity descriptors for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

For this compound, NBO analysis would provide insights into the hyperconjugative interactions involving the nitro group, the carboxylic acid moiety, and the benzothiophene core. This would help explain the electronic effects of the nitro substituent on the molecule's stability. While NBO studies have been conducted on the parent compound 1-benzothiophene-2-carboxylic acid to understand donor-acceptor interactions nih.gov, specific NBO analysis data for the 5-nitro derivative has not been reported in the searched scientific papers.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Preferential Binding Modes and Binding Affinities

Molecular docking simulations could predict how this compound binds within the active site of a specific biological target. The simulation calculates a binding affinity or docking score (often in kcal/mol), which estimates the strength of the ligand-receptor interaction; a more negative score typically indicates a stronger binding. This allows researchers to compare the potential efficacy of different compounds. For example, docking studies on similar benzothiophene derivatives have been used to evaluate their potential as inhibitors for various enzymes. nih.gov

Although this technique is powerful for predicting therapeutic potential, no specific molecular docking studies featuring this compound as a ligand have been published in the reviewed literature. Therefore, its preferential binding modes and affinities for any specific protein targets remain theoretical and have not been computationally validated.

Identification and Analysis of Key Amino Acid Residue Interactions in Binding Pockets

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues in the receptor's binding pocket. This analysis can identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are responsible for stabilizing the ligand-receptor complex. Understanding these specific interactions is vital for the rational design and optimization of more potent and selective drug candidates.

A docking study of this compound would identify which amino acids it interacts with and the nature of these bonds. However, as no specific docking simulations for this compound have been reported, there is no available data on its key amino acid interactions within any biological target.

Evaluation of Thermodynamic Parameters Governing Ligand-Protein Coupling

Currently, there is a lack of specific published studies detailing the experimental or computational evaluation of thermodynamic parameters governing the ligand-protein coupling of this compound. Such studies are crucial for understanding the binding affinity and mechanism of interaction with biological targets. Typically, this evaluation would involve techniques like isothermal titration calorimetry (ITC) or molecular docking simulations coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding. These parameters would elucidate whether the binding is enthalpically or entropically driven, providing a deeper understanding of the forces stabilizing the ligand-protein complex. For instance, studies on other benzothiophene derivatives have utilized molecular docking to predict binding affinities and interactions with specific protein targets.

Intermolecular Interaction Energy Studies and Crystal Structure Analysis

Detailed intermolecular interaction energy studies and a definitive crystal structure analysis for this compound are not extensively available in the current body of scientific literature. Such analyses are fundamental to understanding the solid-state properties of the compound. For the parent compound, 1-benzothiophene-2-carboxylic acid, computational studies using Density Functional Theory (DFT) have been performed to calculate the energies of monomeric and dimeric structures, providing insights into the stability gained through intermolecular interactions. nih.gov The minimum energy for the monomer was calculated to be -895.39389 Hartree, while the dimer, indicating significant stabilization through intermolecular forces, had an energy of -1790.53281 Hartree. nih.gov

Investigation of Intermolecular Hydrogen Bonding Networks

While a specific crystal structure for this compound is not available, the analysis of related compounds allows for predictions of its hydrogen bonding behavior. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the nitro group can also act as a hydrogen bond acceptor. In the crystal structure of a related compound, Pyridinium (B92312) 5-nitrothiophene-2-carboxylate, the anions and cations are linked into a two-dimensional network by N—H···O and C—H···O hydrogen bonds. nih.gov It is highly probable that this compound would form strong O—H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common motif for carboxylic acids. nih.gov The stability of such crystalline structures is often dominated by these strong hydrogen bonding interactions. nih.gov

Advanced Analytical Techniques in Academic Research

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 5-Nitro-1-benzothiophene-2-carboxylic acid, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to each chemically non-equivalent proton. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the highly deshielded region of the spectrum, typically between 10–12 ppm, due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding effects. sigmaaldrich.com The protons on the aromatic rings will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) would allow for the unambiguous assignment of each proton on the benzothiophene (B83047) ring system. For instance, a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, shows its carboxylic acid proton as a broad singlet above 13 ppm and its aromatic protons as distinct doublets. mdpi.com

The ¹³C NMR spectrum provides complementary information by detecting the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, generally in the 160–180 ppm range. sigmaaldrich.com The remaining aromatic and heterocyclic carbons would produce a series of signals in the 110-150 ppm region. The specific chemical shifts are influenced by the substitution pattern, particularly the electron-withdrawing effects of the nitro group.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 | Singlets, Doublets |

| ¹³C | Carboxylic Acid (C=O) | 160 - 180 | - |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | - |

Vibrational Spectroscopy (e.g., Infrared (IR), Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound, typically acquired using a KBr wafer technique, is dominated by characteristic absorptions from its functional groups. nih.gov

Key expected absorptions include a very broad O-H stretching band for the carboxylic acid, which typically appears from 3300 to 2500 cm⁻¹. libretexts.orgspectroscopyonline.com This broadness is a result of strong intermolecular hydrogen bonding that forms a dimeric structure. spectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp peak between 1760 and 1690 cm⁻¹. libretexts.org The presence of the nitro (NO₂) group is confirmed by two distinct, strong absorptions: an asymmetric stretch between 1550–1475 cm⁻¹ and a symmetric stretch between 1360–1290 cm⁻¹. orgchemboulder.com Additional peaks corresponding to C-C stretching within the aromatic ring (1600-1400 cm⁻¹) and C-H bending (900-675 cm⁻¹) would also be present, confirming the aromatic structure. libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong |

| N-O Asymmetric Stretch | Nitro Group | 1550 - 1475 | Strong |

| C-C Stretch | Aromatic Ring | 1600 - 1400 | Medium-Weak |

| N-O Symmetric Stretch | Nitro Group | 1360 - 1290 | Strong |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Bend | Carboxylic Acid | 950 - 910 | Medium, Broad |

Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The this compound molecule contains multiple chromophores: the benzothiophene ring system, the carboxylic acid group, and the nitro group. The fused benzothiophene ring itself is a strong chromophore, absorbing more strongly at wavelengths above 250 nm than benzene (B151609) or thiophene (B33073) alone. researchgate.net The presence of the nitro group, a powerful auxochrome and chromophore, is expected to cause a bathochromic (red) shift, moving the maximum absorption wavelength (λmax) to a longer value. While simple carboxylic acids absorb around 210 nm, the extensive conjugation in the target molecule would push the primary absorptions well into the 250-400 nm range. researchgate.net

Mass Spectrometry (e.g., LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₉H₅NO₄S), the exact mass is 222.9939 Da. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 223. Experimental GC-MS data confirms the presence of this molecular ion peak. nih.gov Analysis of the fragmentation pattern reveals a significant peak at m/z 177. nih.gov This corresponds to a loss of 46 Da from the molecular ion, which is consistent with the cleavage of the nitro group (-NO₂). This fragmentation is a common pathway for nitroaromatic compounds. Other expected fragments for a carboxylic acid, such as the loss of a hydroxyl radical (-OH, M-17) or the entire carboxyl group (-COOH, M-45), may also be observed. libretexts.org

| m/z Value | Assignment | Description |

|---|---|---|

| 223 | [M]⁺ | Molecular Ion |

| 177 | [M - NO₂]⁺ | Loss of nitro group |

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for separating components of a mixture and assessing the purity of a compound. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sigmaaldrich.com

A standard method would utilize a C18 stationary phase column, which is nonpolar. The mobile phase would consist of a polar solvent mixture, such as acetonitrile (B52724) and water, with a gradient elution program where the proportion of organic solvent is increased over time. sielc.com To ensure the carboxylic acid is in its protonated, less polar form and to achieve sharp, symmetrical peaks, an acid modifier like formic acid or trifluoroacetic acid (TFA) is commonly added to the mobile phase. sielc.com Detection is typically performed with a UV detector, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound's peak.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.

For this compound, the molecular formula is C₉H₅NO₄S. nih.gov The theoretical elemental composition can be calculated based on its molecular weight of 223.21 g/mol . nih.gov An experimental analysis that yields percentages closely matching these theoretical values provides strong evidence for the correctness of the empirical and molecular formulas.

| Element | Calculated (Theoretical) % |

|---|---|

| Carbon (C) | 48.43% |

| Hydrogen (H) | 2.26% |

| Nitrogen (N) | 6.27% |

| Oxygen (O) | 28.67% |

| Sulfur (S) | 14.37% |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(4-nitrophenyl)furan-2-carboxylic acid |

| Benzene |

| Thiophene |

| Acetonitrile |

| Formic acid |

| Trifluoroacetic acid (TFA) |

X-ray Crystallography for Three-Dimensional Structural Determination

An exhaustive search of academic literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a published crystal structure for this compound. While crystallographic data exists for structurally related compounds, such as 1-benzothiophene-2-carboxylic acid and pyridinium (B92312) 5-nitrothiophene-2-carboxylate, this information is not directly applicable to the target molecule.

The determination of a crystal structure through single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. Furthermore, it would reveal the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonding, π-π stacking, and other non-covalent forces that govern the crystal packing.

Without experimental data, a detailed analysis of the three-dimensional structure and packing of this compound cannot be provided.

Future Research Directions and Translational Science Perspectives

Development of Next-Generation 5-Nitro-1-benzothiophene-2-carboxylic Acid Derivatives as Novel Lead Compounds

The core structure of this compound offers a rich template for chemical modification to generate next-generation lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on several key areas of derivatization:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety at the 2-position is a prime site for modification. Conversion to amides, esters, and other bioisosteres can significantly impact the compound's biological activity and properties. For instance, the synthesis of amide derivatives has been a successful strategy for other benzothiophene-based compounds to explore new biological activities. nih.gov

Alterations to the Nitro Group: The nitro group at the 5-position is a strong electron-withdrawing group that can influence the molecule's electronic properties and binding interactions. Future work could involve the reduction of the nitro group to an amino group, which can then be further functionalized, or its replacement with other substituents to modulate activity and reduce potential toxicity associated with nitroaromatic compounds. mdpi.com

Substitution on the Benzene (B151609) Ring: The benzene portion of the benzothiophene (B83047) ring system provides further opportunities for substitution to explore structure-activity relationships (SAR). The introduction of various functional groups at available positions could lead to derivatives with novel pharmacological profiles.

Systematic exploration of these modifications will be crucial in developing a library of novel derivatives. High-throughput synthesis techniques can be employed to accelerate the generation of these compound libraries for subsequent biological screening. rsc.org

Exploration of Uncharted Pharmacological Targets and Emerging Therapeutic Areas

While benzothiophene derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects, the full therapeutic potential of this compound and its analogs remains largely untapped. benthamdirect.comnih.gov Future research should aim to identify and validate novel pharmacological targets for these compounds.

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Rationale |

| Oncology | Nitroaromatic compounds have been explored as hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environment of solid tumors. mdpi.com |

| Neurodegenerative Diseases | The benzothiophene scaffold has been incorporated into molecules targeting enzymes implicated in diseases like Alzheimer's, such as cholinesterases. nih.gov |

| Infectious Diseases | Given the antimicrobial potential of benzothiophenes, derivatives of this compound could be screened against a broader range of pathogens, including drug-resistant strains. |

| Inflammatory Disorders | Certain benzothiophene analogs have shown anti-inflammatory properties, suggesting a potential role in treating chronic inflammatory conditions. researchgate.net |

Phenotypic screening of this compound derivatives in various disease models can help to uncover unexpected therapeutic activities and identify novel biological targets. Subsequent target deconvolution studies will be essential to understand the mechanism of action of any promising hits.

Integration of this compound Research with Advanced Drug Discovery Platforms

The integration of modern drug discovery platforms is essential to accelerate the translation of basic research on this compound into clinical candidates.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of this compound derivatives against a multitude of biological targets. nih.gov This can quickly identify promising hit compounds for further optimization.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can analyze large datasets from HTS and other assays to predict the biological activity of novel derivatives, optimize lead compounds, and identify potential off-target effects. mdpi.comspringernature.com Generative AI models can even design new molecules with desired properties, significantly shortening the drug discovery timeline. springernature.cominsilico.com

Fragment-Based Drug Discovery (FBDD): FBDD can be utilized to identify small molecular fragments that bind to a target of interest. These fragments can then be grown or linked together to create more potent lead compounds based on the this compound scaffold.

Chemical Biology Platforms: The use of chemical probes derived from this compound can help in identifying and validating novel drug targets in complex biological systems.

These advanced platforms, when used in an integrated manner, can significantly enhance the efficiency and success rate of drug discovery programs centered around this chemical scaffold.

Leveraging Theoretical Predictions to Guide and Validate Experimental Research Outcomes

Computational chemistry and molecular modeling play a pivotal role in modern drug discovery by providing valuable insights that can guide and rationalize experimental findings.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. nih.govresearchgate.netresearchgate.net These models can then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to the active site of a biological target. nih.govlongdom.org This information is invaluable for understanding the molecular basis of activity and for designing derivatives with improved binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target protein, offering insights into the stability of the complex and the role of conformational changes in binding.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives at an early stage of the drug discovery process, helping to identify and mitigate potential liabilities. intuitionlabs.ai

By leveraging these predictive tools, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized and tested, and ultimately accelerate the development of new drugs based on the this compound scaffold.

Q & A

Q. Table 1: Expected vs. Observed NMR Shifts

| Proton Position | Expected δ (ppm) | Observed δ (ppm) | Deviation |

|---|---|---|---|

| C3-H | 8.2 | 8.5 | +0.3 |

| C6-H | 7.8 | 7.6 | -0.2 |

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations : Model the nitro group’s electron-withdrawing effect using Gaussian09 (B3LYP functional). The LUMO map reveals enhanced electrophilicity at the carboxylic acid’s carbonyl carbon .

- pKa Prediction : Compute acidity (e.g., COSMOtherm) to assess deprotonation ease. The nitro group lowers pKa (~2.5), favoring nucleophilic acyl substitution .

- Solvent Effects : Simulate solvation (SMD model) to optimize reaction media. Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms .

Advanced: What experimental strategies address low yields in coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings or EDCI/HOBt for peptide bonds. Monitor progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

- Temperature Optimization : Perform kinetic studies (10–80°C) to identify ideal conditions. For example, amidation yields peak at 50°C due to reduced side hydrolysis .

- Additive Use : Include DMAP (5 mol%) to accelerate esterification or silver salts (Ag₂O) to scavenge halides in cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。